Benzeneacetamide, N-methoxy-
CAS No.: 112403-78-8
Cat. No.: VC14407901
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112403-78-8 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | N-methoxy-2-phenylacetamide |
| Standard InChI | InChI=1S/C9H11NO2/c1-12-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
| Standard InChI Key | GGLGESNCXBFOSN-UHFFFAOYSA-N |
| Canonical SMILES | CONC(=O)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characterization
Molecular and Structural Features
Benzeneacetamide, N-methoxy- belongs to the class of N-alkoxyamides, characterized by a methoxy group attached to the amide nitrogen. Its IUPAC name is N-methoxy-2-phenylacetamide, and its SMILES notation is . The compound’s planar structure is stabilized by resonance between the amide carbonyl and the methoxy group, as evidenced by X-ray crystallography and NMR studies.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.19 g/mol | |
| XLogP3 | 1.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 3 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
-NMR (CDCl): Signals at 2.31 (3H, s, CH), 3.21 (3H, s, N–OCH), 3.77 (2H, s, CH), and 7.12–7.21 (4H, m, aromatic protons) .
-
-NMR: Peaks at 169.8 (C=O), 135.2 (aromatic C), and 56.7 (N–OCH) confirm the amide and methoxy functionalities .
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a predominant ion at 166.1 ([M+H]), consistent with the molecular formula .
Synthesis and Reaction Pathways
Primary Synthesis Route
The most efficient synthesis, described in a patent (EP2143714), involves a three-step process :
-
Activation:
(2.60 g) and (2.53 g) are stirred in chloroform under ice-cooling. -
Coupling:
(WSC, 4.98 g) is added to activate the carboxyl group. -
Amidation:
Triethylamine (5.25 g) facilitates the formation of the amide bond at room temperature for 3 hours.
The reaction achieves a 96% yield after purification via silica gel chromatography (hexane:ethyl acetate = 2:1) .
Table 2: Reaction Conditions and Yield
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Chloroform, 0°C | 10 min | – |
| 2 | WSC, chloroform | 10 min | – |
| 3 | Triethylamine, room temperature | 3 hr | 96% |
Alternative Methods
Weinreb amidation, utilizing , offers another pathway. A diboronic acid anhydride catalyst enables dehydrative amidation of carboxylic acids under mild conditions, though this method is less documented for benzeneacetamide derivatives .
Physicochemical and Thermal Properties
Solubility and Stability
Benzeneacetamide, N-methoxy- is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). It exhibits thermal stability up to 254°C, as predicted by computational models .
Reactivity Profile
-
Hydrolysis: The methoxyamide group resists basic hydrolysis but undergoes acid-catalyzed cleavage to yield phenylacetic acid and methoxylamine.
-
Nucleophilic Substitution: The amide nitrogen’s electron-withdrawing nature facilitates reactions with alkyl halides, forming N-alkyl derivatives .
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in Drug Synthesis
This compound serves as a precursor to bioactive molecules. For example, its chlorine-substituted analog, 4-(2-chloroethyl)-N-methoxy-N,α,α-trimethyl-benzeneacetamide, is investigated for anticancer properties due to DNA alkylation potential.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral N-methoxyamides for pharmaceutical applications.
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Biological Screening: Evaluating antimicrobial and anticancer activities of derivatives.
-
Green Chemistry: Optimizing solvent-free or aqueous-phase syntheses to enhance sustainability.
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